molecular formula C35H28N2O4 B10865900 3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10865900
M. Wt: 540.6 g/mol
InChI Key: LVYWWXMWWHDMLL-UHFFFAOYSA-N
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Description

3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo diazepines This compound is characterized by its unique structure, which includes a furyl group, a methoxyphenyl group, and a naphthylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Furyl Intermediate: The furyl group can be introduced through a reaction involving furfural and an appropriate reagent.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of a methoxyphenyl derivative with the intermediate compound.

    Formation of the Naphthylcarbonyl Group: The naphthylcarbonyl group is introduced through a reaction involving naphthalene and a suitable carbonylating agent.

    Cyclization and Final Assembly: The final step involves the cyclization of the intermediate compounds to form the dibenzo diazepine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furyl)-3-(4-methoxyphenyl)-2-propen-1-one
  • 1-(4-ethoxyphenyl)-3-(1-naphthylcarbonyl)-2-thiourea

Uniqueness

3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C35H28N2O4

Molecular Weight

540.6 g/mol

IUPAC Name

9-(furan-2-yl)-6-(2-methoxyphenyl)-5-(naphthalene-1-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H28N2O4/c1-40-32-17-7-4-13-26(32)34-33-28(20-23(21-30(33)38)31-18-9-19-41-31)36-27-15-5-6-16-29(27)37(34)35(39)25-14-8-11-22-10-2-3-12-24(22)25/h2-19,23,34,36H,20-21H2,1H3

InChI Key

LVYWWXMWWHDMLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

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